4H-1-BEnzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-
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Overview
Description
4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)- is a complex organic compound belonging to the class of benzopyran derivatives. This compound is characterized by its intricate structure, which includes multiple glycosidic linkages and hydroxyl groups. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one derivatives often involves multi-step organic reactions. One common method includes the palladium-catalyzed coupling of halogeno derivatives with alkenes
Industrial Production Methods
Industrial production of such complex compounds typically involves large-scale organic synthesis techniques. These methods may include the use of high-pressure reactors, specialized catalysts, and controlled reaction environments to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4H-1-Benzopyran-4-one derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for their potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one derivatives involves their interaction with various molecular targets and pathways. These compounds can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. For example, their antioxidant properties may be attributed to their ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Flavone (2-Phenyl-4H-1-benzopyran-4-one): A simpler benzopyran derivative with known antioxidant properties.
3-Formyl-4H-1-benzothiopyran-4-one: A sulfur-containing analog with distinct chemical properties.
Uniqueness
4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)- stands out due to its complex structure, which includes multiple glycosidic linkages and hydroxyl groups
Properties
Molecular Formula |
C34H42O21 |
---|---|
Molecular Weight |
786.7 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C34H42O21/c1-10-20(38)24(42)27(45)32(50-10)49-9-18-22(40)26(44)29(47)34(54-18)55-31-23(41)19-14(37)6-12(51-33-28(46)25(43)21(39)17(8-35)53-33)7-16(19)52-30(31)11-3-4-13(36)15(5-11)48-2/h3-7,10,17-18,20-22,24-29,32-40,42-47H,8-9H2,1-2H3 |
InChI Key |
VLDJCNQOIAEWHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O)O)O |
Origin of Product |
United States |
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